2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate
Overview
Description
2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate is a complex organic compound characterized by the presence of bromine, sulfur, and ester functional groups
Scientific Research Applications
2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a cross-linking agent in protein and peptide chemistry.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable disulfide bonds.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
Target of Action
The primary target of Bis[2-(2’-bromoisobutyryloxy)ethyl]disulfide is the process of Atom Transfer Radical Polymerisation (ATRP). It acts as an initiator for the preparation of biodegradable polymers .
Mode of Action
Bis[2-(2’-bromoisobutyryloxy)ethyl]disulfide interacts with its targets by initiating the ATRP process. This process allows for the controlled synthesis of polymers, leading to changes in the polymer structure and properties .
Biochemical Pathways
The compound affects the biochemical pathway of polymer synthesis. Specifically, it influences the ATRP process, which is a type of controlled radical polymerization. This process allows for the precise control over the molecular weight and architecture of the polymers .
Result of Action
The result of Bis[2-(2’-bromoisobutyryloxy)ethyl]disulfide’s action is the formation of biodegradable polymers. These polymers can have a variety of applications, including in the field of medicine for drug delivery systems .
Action Environment
The action of Bis[2-(2’-bromoisobutyryloxy)ethyl]disulfide can be influenced by environmental factors such as temperature and light. For instance, it may be used to introduce a temperature and light-sensitive cleavable region into the polymer . Its stability is also affected by storage conditions, with a recommended storage temperature of 2-8°C .
Safety and Hazards
Bis[2-(2-bromoisobutyryloxy)ethyl]disulfide is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and STOT SE 3 (Target Organs: Respiratory system) . The safety pictograms associated with this compound are GHS07 (Exclamation mark), indicating that it can cause less serious health effects .
Future Directions
Bis[2-(2-bromoisobutyryloxy)ethyl]disulfide, as an ATRP initiator, has potential applications in the synthesis of biodegradable polymers and polymers that adhere to gold surfaces . It can also be used to introduce a temperature and light-sensitive cleavable region into the polymer, which could have implications in the development of smart materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate typically involves multiple steps. One common method includes the reaction of 2-bromo-2-methylpropanoic acid with ethylene glycol to form an ester intermediate. This intermediate is then reacted with a disulfide compound under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and disulfide formation reactions. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Compounds with substituted nucleophiles.
Comparison with Similar Compounds
Similar Compounds
2-bromo-2-methylpropanoic acid: A simpler analog used in esterification reactions.
2-bromo-2-methylpropane: Known for its use in introducing tert-butyl groups in organic synthesis.
Uniqueness
2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate is unique due to its dual functionality, combining ester and disulfide groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler analogs .
Properties
IUPAC Name |
2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Br2O4S2/c1-11(2,13)9(15)17-5-7-19-20-8-6-18-10(16)12(3,4)14/h5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBWWYBXPGZCHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCSSCCOC(=O)C(C)(C)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Br2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730608 | |
Record name | Disulfanediyldi(ethane-2,1-diyl) bis(2-bromo-2-methylpropanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50730608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
817637-79-9 | |
Record name | Disulfanediyldi(ethane-2,1-diyl) bis(2-bromo-2-methylpropanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50730608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[2-(2'-bromoisobutyryloxy)ethyl]disulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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